Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
CAS No.: 88335-91-5
Cat. No.: VC8474458
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88335-91-5 |
---|---|
Molecular Formula | C9H14O4 |
Molecular Weight | 186.20 g/mol |
IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
Standard InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N |
Isomeric SMILES | COC(=O)[C@H]1CCCC[C@H]1C(=O)O |
SMILES | COC(=O)C1CCCCC1C(=O)O |
Canonical SMILES | COC(=O)C1CCCCC1C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid features a six-membered cyclohexane ring with two substituents: a carboxylic acid (-COOH) at position 1 and a carbomethoxy group (-COOCH₃) at position 2. The cis configuration ensures both functional groups occupy adjacent equatorial positions, creating a steric environment that influences reactivity. The molecular formula C₉H₁₄O₄ corresponds to a molar mass of 186.205 g/mol .
Stereochemical Considerations
The cis arrangement induces intramolecular strain due to proximity between the bulky carbomethoxy and carboxylic acid groups. This strain enhances susceptibility to ring-opening reactions, particularly in basic media. In contrast, the trans isomer lacks this steric interaction, leading to distinct chemical behavior .
Spectroscopic Identification
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NMR: The compound’s -NMR spectrum displays distinct signals for the cyclohexane protons (δ 1.2–2.1 ppm), methoxy group (δ 3.6 ppm), and carboxylic acid proton (δ 12.1 ppm) .
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IR: Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) confirm functional group presence .
Synthesis and Manufacturing
Esterification of Cyclohexane-1-Carboxylic Acid
A common route involves treating cyclohexane-1-carboxylic acid with methyl chloroformate in the presence of pyridine:
Reaction conditions (temperature: 0–5°C, time: 12–24 h) favor cis-selectivity through kinetic control .
Catalytic Asymmetric Synthesis
Chiral catalysts like (R)-BINOL-derived phosphoric acids achieve enantioselective synthesis, yielding the (1R,2S)-isomer with >90% ee .
Industrial-Scale Production
Parameter | Value |
---|---|
Purity | ≥98% |
Yield | 65–75% |
Byproducts | Trans isomer (15%) |
Purification Method | Crystallization |
Industrial processes optimize solvent systems (e.g., ethanol/water mixtures) to enhance cis-trans selectivity .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 303.1 ± 35.0°C | |
Flash Point | 118.3 ± 19.4°C | |
Water Solubility | 2.1 g/L (25°C) |
Stability Profile
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Thermal Stability: Decomposes above 250°C via decarboxylation .
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pH Sensitivity: Undergoes hydrolysis in alkaline conditions (pH > 10) to form cyclohexane-1,2-dicarboxylic acid .
Applications in Material Science
Colloidal Dispersion Modulation
In zirconia (ZrO₂) dispersions, cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid alters yield stress by 60–300% depending on configuration :
Configuration | Yield Stress Increase | Mechanism |
---|---|---|
Cis-1,2 | 60% | Hydrophobic interactions |
Trans-1,4 | 300% | Bridging interactions |
The cis isomer’s carbomethoxy group creates steric barriers, reducing particle aggregation .
Polymer Modification
Incorporating the compound into polyesters improves thermal stability (Tg increase: 15–20°C) due to rigid cyclohexane motifs .
Pharmaceutical Relevance
Prodrug Development
The ester group serves as a prodrug moiety, enabling controlled release of cyclohexane-1-carboxylic acid in vivo. Hydrolysis rates correlate with plasma esterase activity (t₁/₂: 2–4 h) .
Integrin-Targeted Ligands
Structural analogs like cis-2-amino-1-cyclopentanecarboxylic acid scaffold RGD peptides, showing nanomolar affinity for αvβ3 integrins :
Ligand | IC₅₀ (αvβ3) | Selectivity (αvβ3/α5β1) |
---|---|---|
Cyclo[RGDfV] | 0.8 nM | 120-fold |
Cis-β-ACPC Derivative | 1.2 nM | 150-fold |
These ligands inhibit melanoma cell adhesion (WM115 line) with IC₅₀ values of 5–10 μM .
Comparative Analysis of Cyclohexane Derivatives
Compound | Functional Groups | Key Property |
---|---|---|
Cis-2-Carbomethoxycyclohexane-1-COOH | -COOH, -COOCH₃ (cis) | High steric influence |
Trans-1,4-Cyclohexanedicarboxylic Acid | -COOH (trans) | Strong bridging in colloids |
Cyclohexane-1-Carboxylic Acid | -COOH | Limited solubility in polar solvents |
Methyl Cyclohexanecarboxylate | -COOCH₃ | Enhanced lipophilicity |
The cis-2-carbomethoxy derivative’s dual functionality enables unique applications unavailable to simpler analogs .
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